molecular formula C14H14ClN B12563212 1-Cyclopropyl-4-phenylpyridin-1-ium chloride CAS No. 191611-42-4

1-Cyclopropyl-4-phenylpyridin-1-ium chloride

Katalognummer: B12563212
CAS-Nummer: 191611-42-4
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: UFBWTEYRSITPCI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-phenylpyridin-1-ium chloride is a chemical compound with a unique structure that combines a cyclopropyl group, a phenyl group, and a pyridinium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-phenylpyridin-1-ium chloride typically involves the reaction of cyclopropyl and phenyl derivatives with pyridine under specific conditions. One common method is the cyclocondensation reaction, where rigid, electron-rich aromatic diamines react with pyridinium salts . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropyl-4-phenylpyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-4-phenylpyridin-1-ium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-4-phenylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclopropyl-4-phenylpyridin-1-ium chloride is unique due to its specific combination of cyclopropyl and phenyl groups attached to the pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

191611-42-4

Molekularformel

C14H14ClN

Molekulargewicht

231.72 g/mol

IUPAC-Name

1-cyclopropyl-4-phenylpyridin-1-ium;chloride

InChI

InChI=1S/C14H14N.ClH/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14;/h1-5,8-11,14H,6-7H2;1H/q+1;/p-1

InChI-Schlüssel

UFBWTEYRSITPCI-UHFFFAOYSA-M

Kanonische SMILES

C1CC1[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.